Norethindrone Acetate-D8 is a deuterated derivative of Norethindrone Acetate, a synthetic progestin utilized in various hormonal therapies. The incorporation of deuterium atoms in place of hydrogen enhances the compound's utility in pharmacokinetic studies, allowing researchers to trace its metabolism and distribution within biological systems. This isotopic labeling is particularly valuable in scientific research, where it aids in understanding the compound's behavior and effects in vivo.
Norethindrone Acetate-D8 is classified as a synthetic steroid and falls under the category of progestins. It is primarily derived from 19-nor-4-androstenedione through a series of chemical transformations that include protection, ethynylation, hydrolysis, and esterification. The compound is recognized for its role in hormonal treatments for conditions such as endometriosis and abnormal uterine bleeding.
The synthesis of Norethindrone Acetate-D8 typically follows a multi-step process starting from 19-nor-4-androstenedione. Key steps include:
In industrial settings, these steps are optimized for efficiency, ensuring high yields and minimal impurities while maintaining cost-effectiveness .
Norethindrone Acetate-D8 has a complex molecular structure characterized by its steroid framework with deuterated positions. The molecular formula is , with a molecular weight of approximately 348.51 g/mol.
The presence of deuterium atoms allows for enhanced tracking during metabolic studies .
Norethindrone Acetate-D8 participates in several chemical reactions:
These reactions facilitate the exploration of various derivatives and analogs that may exhibit different biological activities or pharmacological properties .
Norethindrone Acetate-D8 functions by mimicking the natural hormone progesterone. It binds to progesterone receptors in target tissues, leading to alterations in gene expression that regulate the menstrual cycle and support pregnancy maintenance. Additionally, it inhibits ovulation by suppressing gonadotropin release from the pituitary gland .
The physical properties of Norethindrone Acetate-D8 include:
The chemical properties are characterized by its stability under standard laboratory conditions but may vary under extreme pH or temperature conditions.
Due to its deuterated nature, Norethindrone Acetate-D8 exhibits unique spectral characteristics that can be analyzed using nuclear magnetic resonance spectroscopy and mass spectrometry .
Norethindrone Acetate-D8 is extensively used in scientific research across multiple disciplines:
Its isotopic labeling provides invaluable insights into metabolic pathways and pharmacokinetics .
Norethindrone Acetate-D8 (chemical formula: C₂₂H₂₀D₈O₃; molecular weight: 348.51 g/mol) features deuterium atoms at the 2,2,4,6,6,10,16,16 positions of the steroid nucleus [3] . This specific labeling pattern strategically targets metabolic hot spots where hydrogen removal occurs during cytochrome P450-mediated oxidation, thereby inhibiting premature degradation. The compound maintains the core structural elements of norethindrone acetate, including:
The deuterium atoms introduce a 7.7% mass increase over the non-deuterated form (MW: 340.48 g/mol), creating a distinct mass signature detectable via liquid chromatography-tandem mass spectrometry (LC-MS/MS). This mass shift enables unambiguous differentiation between the labeled compound and its endogenous metabolites in biological matrices [5] [8]. X-ray crystallography studies confirm that deuterium substitution induces negligible steric alterations (<0.02 Å bond length variations) while moderately increasing carbon-deuterium bond strength (approximately 1 kcal/mol per C-D bond), which underpins its metabolic stabilization mechanism [8].
Table 1: Structural Comparison of Norethindrone Acetate and Its Deuterated Analog
Characteristic | Norethindrone Acetate | Norethindrone Acetate-D8 |
---|---|---|
Molecular Formula | C₂₂H₂₈O₃ | C₂₂H₂₀D₈O₃ |
Molecular Weight | 340.48 g/mol | 348.51 g/mol |
Deuterium Positions | N/A | 2,2,4,6,6,10,16,16 |
Crystal Density | 1.24 g/cm³ | 1.27 g/cm³ |
LogP (Octanol-Water) | 3.8 | 3.9 |
Melting Point | 161-163°C | 162-164°C |
Deuterium incorporation exerts two primary pharmacological effects: the kinetic isotope effect (KIE) and metabolic switching. The KIE arises because carbon-deuterium bonds require higher activation energy to break compared to carbon-hydrogen bonds (approximately 5-7 kcal/mol difference), slowing enzymatic oxidation at deuterated sites [3] [8]. Metabolic switching occurs when deuteration redirects biotransformation toward alternative pathways, potentially reducing toxic metabolite formation. For Norethindrone Acetate-D8, studies demonstrate:
These properties make Norethindrone Acetate-D8 particularly valuable for:
Table 2: Analytical Advantages of Deuterated vs. Non-Deuterated Norethindrone Acetate
Analytical Parameter | Non-Deuterated Form | D8-Labeled Form | Improvement Factor |
---|---|---|---|
MS Detection Limit (SIM) | 0.5 ng/mL | 0.05 ng/mL | 10x |
Chromatographic Resolution (Rs) | 1.2 | 1.8 | 1.5x |
Matrix Effect (CV%) | 18.3% | 6.7% | 2.7x reduction |
Inter-assay Precision | 12.4% RSD | 4.9% RSD | 2.5x improvement |
Additionally, the alkyne functional group in Norethindrone Acetate-D8 enables "click chemistry" applications—specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This permits:
The development of deuterated progestins parallels three evolutionary phases in steroid chemistry:
Pioneering Synthesis Era (1950s): Norethindrone (17α-ethynyl-19-nortestosterone) was first synthesized in 1951 by Luis Miramontes at Syntex Laboratories using Russell Marker's diosgenin degradation process from Mexican yams [7]. This established the 19-nor steroid configuration as a template for potent progestational activity.
Isotopic Labeling Revolution (1970s-1990s): Initial metabolic studies utilized radioactive tritium (³H) or carbon-14 (¹⁴C) labels. While sensitive, these posed safety limitations. The first non-radioactive deuterated progestin—norethindrone-d4—emerged in 1987, enabling safer human pharmacokinetic studies [8].
Precision Deuteration Era (2000s-Present): Advances in catalytic deuteration techniques permitted site-specific labeling at metabolic soft spots. Norethindrone Acetate-D8, synthesized via platinum-catalyzed H/D exchange on advanced intermediates, represents this generation [5] [8]. Key milestones include:
The rationale for deuterium labeling evolved from simple tracer applications to sophisticated drug design strategies. Modern deuterated progestins like Norethindrone Acetate-D8 serve dual purposes: as analytical tools and as potential improved therapeutics leveraging the "deuterium switch" concept to enhance metabolic stability [8].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9